molecular formula C20H10Cl2O5 B2724987 (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622361-12-0

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2724987
CAS No.: 622361-12-0
M. Wt: 401.2
InChI Key: BVOBKUMXORFVGQ-NVMNQCDNSA-N
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Description

The compound (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran derivative featuring a dihydrobenzofuran core substituted with a 3,4-dichlorobenzylidene group at the 2-position and a furan-2-carboxylate ester at the 6-position. The (Z)-configuration indicates the spatial arrangement of the benzylidene moiety relative to the ketone oxygen.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O5/c21-14-6-3-11(8-15(14)22)9-18-19(23)13-5-4-12(10-17(13)27-18)26-20(24)16-2-1-7-25-16/h1-10H/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOBKUMXORFVGQ-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound characterized by its unique structural features, including a benzofuran core and dichlorobenzylidene substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C20H10Cl2O5, with a molecular weight of approximately 401.2 g/mol. The compound's structural complexity arises from the fusion of benzofuran and furan moieties, which enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H10Cl2O5
Molecular Weight401.2 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and esterification processes. Standard laboratory techniques such as refluxing under controlled temperatures and monitoring via thin-layer chromatography (TLC) are employed to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study assessed the efficacy of various benzofuran derivatives against bacterial pathogens. Results indicated that compounds with dichlorobenzylidene substituents exhibited enhanced activity compared to non-substituted analogs.
  • Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that derivatives similar to this compound showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes critical for microbial survival or cancer cell proliferation.
  • Membrane Disruption : Alteration of membrane integrity leading to cell lysis in pathogens.

Comparison with Similar Compounds

Structural Analogs with Modified Benzylidene Substituents

A closely related compound, (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (), replaces the 3,4-dichloro substituents with 3,4,5-trimethoxy groups. Key differences include:

  • Lipophilicity : Chlorine atoms increase lipophilicity (logP) compared to methoxy groups, which may influence solubility and membrane permeability.
  • Spectral Properties : The ¹H-NMR of the trimethoxy analog would exhibit distinct aromatic proton shifts due to the electron-donating methoxy groups, contrasting with the deshielded protons near chlorine atoms in the dichloro derivative.

Analogs with Alternative Core Structures

3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (Compound 6, ) shares the furan-2-carboxylate ester but features an isochromen (isocoumarin) core instead of dihydrobenzofuran. Key comparisons include:

  • Core Reactivity: The isochromen core has a lactone structure, conferring acidity to the α-proton, while the dihydrobenzofuran’s ketone group may participate in keto-enol tautomerism.
  • Melting Points : Compound 6 has a melting point of 178–180°C , which may differ from the dichloro-benzofuran analog due to variations in molecular packing and hydrogen bonding.
  • Mass Spectrometry : Compound 6 shows a [M+Na]+ peak at m/z 345 , whereas the dichloro-benzofuran analog would have a higher molecular weight due to chlorine atoms.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR)
(Z)-2-(3,4-Dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (Target) Dihydrobenzofuran 3,4-dichloro C₂₁H₁₁Cl₂O₅ 422.21 Not reported Not available
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate Dihydrobenzofuran 3,4,5-trimethoxy C₂₄H₂₀O₈ 448.41 Not reported Not available
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (Compound 6) Isochromen (lactone) Furan-2-yl, furan-2-CO C₁₈H₁₀O₆ 322.27 178–180 δ 8.14 (s, 1H), 8.02 (d, J = 2.28 Hz)

Research Findings and Implications

  • Synthetic Challenges : The dichloro-benzofuran compound’s steric and electronic profile may complicate purification compared to the less-substituted analogs.

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